L-METHIONINE (1-13C; 15N)
Description
Significance of Stable Isotope Labeling in Modern Biological Investigations
The use of stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), offers a safe and effective way to study metabolic processes in real-time, without the hazards associated with radioactive isotopes. metwarebio.commaastrichtuniversity.nlchempep.com This technique enhances the precision of analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing for the accurate quantification of metabolic fluxes—the rates at which molecules are converted through various biochemical reactions. adesisinc.comsilantes.comnih.gov
Stable isotope labeling has transformed our understanding of cellular metabolism, enabling researchers to:
Elucidate Complex Metabolic Networks: By tracing the path of labeled substrates, scientists can map out previously unknown or poorly understood metabolic pathways. nih.govspringernature.com
Quantify Metabolic Fluxes: This allows for the determination of the relative importance of different metabolic routes under various physiological or pathological conditions. creative-proteomics.comnih.gov
Identify Disease Markers: Altered metabolic pathways are a hallmark of many diseases, including cancer and metabolic syndrome. nih.gov Stable isotope tracing helps in identifying these metabolic signatures. nih.gov
Aid in Drug Discovery: The technique is crucial in studying drug metabolism and pharmacokinetics, providing valuable information on a drug's efficacy and safety. adesisinc.commusechem.com
The Foundational Role of L-Methionine as a Central Metabolic Precursor and Isotopic Tracer
L-Methionine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet. veterinaryworld.org Its significance extends far beyond its role as a building block for proteins. veterinaryworld.org L-Methionine is a key player in a multitude of metabolic processes, making it an ideal candidate for isotopic labeling studies.
It serves as the precursor for several vital biomolecules, including:
S-adenosyl-L-methionine (SAM): Known as the universal methyl donor, SAM is crucial for the methylation of DNA, RNA, proteins, and lipids, thereby regulating gene expression and cellular signaling. portlandpress.com
Cysteine and Glutathione (B108866): Through the transsulfuration pathway, methionine's sulfur atom is transferred to form cysteine, a precursor to the major intracellular antioxidant, glutathione. portlandpress.comt3db.ca
Polyamines: These molecules are essential for cell growth and proliferation. nih.gov
The central role of L-Methionine in these fundamental pathways makes its isotopically labeled forms invaluable for tracing a wide array of metabolic activities. rug.nl
Specific Advantages of L-METHIONINE (1-13C; 15N) for Unraveling Metabolic Pathways
The dual-labeling of L-Methionine with both ¹³C at the carboxyl carbon (1-position) and ¹⁵N at the amino group offers distinct advantages for metabolic research. This specific isotopic configuration allows for the simultaneous tracking of both the carbon skeleton and the nitrogen atom of the amino acid.
Key benefits of using L-METHIONINE (1-13C; 15N) include:
Simultaneous Carbon and Nitrogen Flux Analysis: This dual-labeling strategy enables researchers to concurrently quantify fluxes through pathways involving both carbon and nitrogen metabolism, providing a more holistic view of cellular processes. nih.gov
Tracing Transmethylation and Transsulfuration: The ¹³C label on the carboxyl group is retained during the conversion of methionine to homocysteine and back, allowing for the precise measurement of transmethylation rates. portlandpress.com The fate of the ¹⁵N label can concurrently provide insights into the transsulfuration pathway. koreascience.kr
Distinguishing Metabolic Fates: The distinct isotopic signatures allow for the clear differentiation between various metabolic fates of methionine, such as its incorporation into proteins, its entry into the transmethylation cycle, or its conversion to other amino acids. koreascience.krwur.nl Studies in infants using ¹³C- and ¹⁵N-labeled L-methionine have demonstrated the high retention rate of this amino acid from supplemented formulas. nih.gov
Enhanced Accuracy in Proteomics and Metabolomics: In quantitative proteomics, this labeled methionine can be used to accurately measure protein synthesis and turnover. rug.nl In metabolomics, it serves as a precise tracer to follow the intricate transformations of this central metabolite. isotope.com
Properties
Molecular Weight |
151.20 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis, Isotopic Purity, and Characterization of L Methionine 1 13c; 15n for Research Applications
Chemical and Enzymatic Synthesis Approaches for Position-Specific Isotopic Labeling
The targeted placement of ¹³C and ¹⁵N isotopes into the L-methionine backbone is achieved through various synthetic routes, each offering distinct advantages in control and yield. These methods can be broadly categorized into chemical synthesis and enzymatic or biosynthetic approaches.
Chemical Synthesis: Total chemical synthesis provides the most direct control over the position of isotopic labels. These multi-step processes often begin with simple, commercially available labeled precursors. For L-METHIONINE (1-¹³C; ¹⁵N), the synthesis would typically involve a precursor containing the ¹⁵N-labeled amino group and a subsequent step to introduce the ¹³C-labeled carboxyl group. While specific pathways for this exact dual-labeling are often proprietary, general strategies for amino acid synthesis can be adapted. For instance, a common route might start with a ¹⁵N-labeled amine and build the carbon skeleton, culminating in the introduction of a ¹³C-labeled cyanide (¹³CN⁻) or carbon dioxide (¹³CO₂) to form the carboxylic acid group. researchgate.net The stability of ¹³C and ¹⁵N isotopes ensures they remain intact throughout the various stages of chemical reactions. chemie-brunschwig.ch
Enzymatic and Biosynthetic Methods: Enzymatic and biosynthetic methods leverage the highly specific catalytic machinery of cells or isolated enzymes to produce isotopically labeled amino acids. These approaches are particularly valuable for producing stereochemically pure L-amino acids.
Cell-Based Biosynthesis: A common strategy involves culturing microorganisms, such as Escherichia coli, in a minimal medium where specific labeled compounds are the sole source of carbon or nitrogen. sigmaaldrich.com To achieve the desired labeling pattern for L-METHIONINE (1-¹³C; ¹⁵N), the culture medium would be supplemented with precursors that direct the isotopes to the desired positions. For example, providing a ¹⁵N source like ¹⁵NH₄Cl ensures the incorporation of the heavy nitrogen isotope into the amino group of all synthesized amino acids. whiterose.ac.uk The ¹³C label at the C-1 position can be introduced by supplying a specifically labeled carbon source that enters the aspartate family biosynthetic pathway, from which methionine's carbon backbone is derived. nih.gov
Cell-Free Expression Systems: These systems provide an alternative to live-cell cultures and offer greater control by minimizing competing metabolic pathways. utoronto.ca By providing a cell-free extract containing the necessary enzymes for protein synthesis, researchers can add specifically labeled amino acids or their precursors to generate labeled proteins with high efficiency. utoronto.ca
Multi-Enzyme Systems: Biocatalytic synthesis using a cascade of isolated enzymes can produce L-methionine from simple, labeled starting materials. For example, a system could be designed to utilize a transaminase to transfer a ¹⁵N-amino group to a ¹³C-carboxyl-containing keto-acid precursor, yielding the desired dual-labeled L-methionine. mdpi.comgoogle.com This method can achieve high yields and enantiomeric purity. mdpi.com
| Synthesis Approach | Description | Key Advantages |
| Chemical Synthesis | Multi-step organic synthesis starting from small, isotopically enriched precursors. | High precision in label placement; versatile for non-natural amino acids. |
| Cell-Based Biosynthesis | Microorganisms (E. coli, yeast) are grown on media containing labeled nutrients (e.g., ¹⁵NH₄Cl, ¹³C-glucose). | Cost-effective for uniform labeling; produces stereochemically pure L-amino acids. |
| Enzymatic Synthesis | Isolated enzymes or multi-enzyme cascades are used to convert labeled substrates into the final product. | High specificity and yield; produces high enantiomeric purity. mdpi.com |
Methodologies for Assessing Isotopic Enrichment and Purity
Mass Spectrometry (MS): MS is a highly sensitive technique used to determine the mass-to-charge ratio of molecules, making it ideal for confirming isotopic enrichment. High-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, can precisely measure the mass shift caused by the incorporation of ¹³C and ¹⁵N. nih.govacs.org For L-METHIONINE (1-¹³C; ¹⁵N), the molecular weight will increase by two mass units compared to its unlabeled counterpart. By analyzing the isotopic distribution pattern of the molecule or its fragments, researchers can calculate the percentage of isotopic enrichment with high accuracy. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful non-destructive technique for determining molecular structure and purity. It can distinguish between different isotopes based on their distinct nuclear spin properties.
¹³C NMR: Directly detects the presence and position of the ¹³C label. A signal corresponding to the C-1 carboxyl carbon will be observed, and its integration can be used to quantify enrichment.
¹⁵N NMR: Directly detects the ¹⁵N nucleus, confirming its incorporation into the amino group. nih.gov
Quantitative ¹H NMR (qNMR) is a well-established method for determining the purity of amino acids with high accuracy, often using a certified internal standard. researchgate.net
| Analytical Method | Information Provided | Key Features |
| Mass Spectrometry (MS) | Isotopic enrichment, molecular weight confirmation. | High sensitivity; provides detailed isotopic distribution patterns. nih.gov |
| ¹³C NMR Spectroscopy | Position and quantification of ¹³C label. | Directly observes the carbon-13 nucleus. |
| ¹⁵N NMR Spectroscopy | Position and quantification of ¹⁵N label. | Directly observes the nitrogen-15 (B135050) nucleus. nih.gov |
| ¹H NMR Spectroscopy | Overall chemical purity, structural confirmation. | Non-destructive; can be used for quantitative purity assessment (qNMR). researchgate.net |
Advanced Analytical Methodologies for Detection and Quantification of L Methionine 1 13c; 15n and Its Metabolites
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) is a cornerstone for analyzing isotope-labeled compounds due to its high sensitivity and specificity. Advances in MS, particularly when coupled with chromatographic separation, have been pivotal in proteomics, metabolism, and metabolomics research. ckisotopes.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with an isotope ratio mass spectrometer (GC-C-IRMS), is a robust method for the precise determination of ¹³C and ¹⁵N isotopic enrichment in amino acids like L-methionine. nih.govresearchgate.net This technique is highly valued for its ability to provide accurate measurements of isotope ratios, which are crucial for fluxomic studies. nih.gov
To make amino acids volatile for GC analysis, a derivatization step is required. A common method is the conversion to N-acetyl methyl esters (NACME). ucdavis.edu The analytical process involves injecting the derivatized sample into the GC, where it is separated on a capillary column before entering the mass spectrometer. ucdavis.edu In the IRMS, the sample is combusted, and the resulting CO₂ and N₂ gases are analyzed to determine the ¹³C and ¹⁵N content, respectively. ucdavis.edu To prevent isobaric interference (where different molecules have the same nominal mass), CO₂ is removed from the gas stream using a liquid nitrogen trap during ¹⁵N analysis. ucdavis.edu
Research has demonstrated the high precision and reliability of this method. For instance, a study analyzing 15 amino acid derivatives showed a mean precision of 0.04‰ for δ¹³C and 0.28‰ for δ¹⁵N. nih.govresearchgate.net This level of precision is essential for accurately tracing the metabolic fate of L-METHIONINE (1-13C; 15N).
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization | N-acetyl methyl esters (NACME) | ucdavis.edu |
| GC Column | Agilent DB 35 (60 m X 0.32 mm ID, 1.5 µm film thickness) | ucdavis.edu |
| Injection Temperature | 260 ºC (splitless) | ucdavis.edu |
| Combustion Reactor Temperature | 1000 °C | ucdavis.edu |
| Mean Precision (δ¹³C) | 0.04‰ | nih.govresearchgate.net |
| Mean Precision (δ¹⁵N) | 0.28‰ | nih.govresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Proteomic and Metabolomic Applications
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the identification and quantification of proteins and metabolites in complex biological samples. nih.govnih.gov In "bottom-up" proteomics, proteins are enzymatically digested into smaller peptides, which are then separated by liquid chromatography before being analyzed by the mass spectrometer. nih.govnih.gov This approach allows for the high-throughput analysis of thousands of proteins simultaneously. nih.gov
The use of stable isotope-labeled amino acids like L-METHIONINE (1-13C; 15N) in cell culture (a technique known as SILAC - Stable Isotope Labeling by Amino acids in Cell culture) enables accurate relative and absolute quantification of proteins. When labeled L-methionine is incorporated into proteins, it results in a specific mass shift that can be detected by the mass spectrometer. sigmaaldrich.com By comparing the signal intensities of the "light" (unlabeled) and "heavy" (labeled) peptide pairs, the relative abundance of proteins between different samples can be determined.
In metabolomics, LC-MS/MS is used to trace the incorporation of the ¹³C and ¹⁵N labels from L-methionine into various downstream metabolites. This provides direct insight into the activity of metabolic pathways. Targeted LC-MS/MS methods, such as Multiple Reaction Monitoring (MRM), offer high sensitivity and specificity for quantifying known metabolites by monitoring specific precursor-to-product ion transitions. nih.govuab.edu
| Advantage | Description | Reference |
|---|---|---|
| High Throughput | Capable of simultaneously identifying and quantifying thousands of proteins or metabolites in a single run. | nih.gov |
| High Sensitivity & Specificity | Targeted methods like MRM allow for precise detection and quantification of low-abundance molecules. | nih.gov |
| Quantitative Accuracy | Isotope labeling techniques (e.g., SILAC) enable precise relative and absolute quantification. | uab.edu |
| Versatility | Applicable to a wide range of molecules, from small metabolites to large proteins. | nih.gov |
High-Resolution Mass Spectrometry for Untargeted Metabolomics and Isotope Tracing
Untargeted metabolomics aims to measure as many metabolites as possible in a sample to obtain a comprehensive snapshot of its metabolic state. escholarship.org When using dual-labeled tracers like L-METHIONINE (1-13C; 15N), High-Resolution Mass Spectrometry (HRMS) is essential. nih.gov This is because the mass difference between a ¹³C atom and a ¹⁵N atom is very small.
A nominal mass increase of 1 Dalton (Da) could be due to the incorporation of either one ¹³C atom or one ¹⁵N atom. Standard mass spectrometers may not be able to distinguish between these two possibilities. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide the necessary resolving power to separate these isotopologues based on their exact mass differences. escholarship.orgnih.gov For example, distinguishing M+1 isotopologues of a metabolite containing one ¹³C versus one ¹⁵N requires high mass resolution. nih.gov This capability is critical for accurately tracing the separate paths of carbon and nitrogen atoms from L-methionine as they are incorporated into different biomolecules, providing a detailed view of metabolic fluxes. escholarship.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules. nih.gov It is particularly powerful for isotope tracing studies as it can determine the precise position of isotopic labels within a molecule. nih.govacs.org
13C-NMR Applications in Metabolic Flux Analysis
¹³C-NMR is a key technique for metabolic flux analysis. By analyzing the ¹³C labeling patterns in metabolites isolated from cells or tissues grown with a ¹³C-labeled substrate like [1-¹³C]L-methionine, researchers can map the flow of carbon through metabolic pathways. nih.gov The analysis of ¹³C-¹³C spin-spin couplings (J-couplings) in the NMR spectra of metabolites can reveal which carbon atoms in a product molecule originated from adjacent carbons in the precursor, providing powerful constraints for metabolic flux models.
For example, untargeted NMR metabolomics using [¹³C-methyl]methionine has been used to investigate the "non-DNA methylome," revealing the set of cellular molecules that accept methyl groups. acs.org Studies using 2D ¹H-¹³C NMR spectra can differentiate and identify various methylated molecules, providing insights into how methyl metabolism shifts, for instance, during tumor progression. acs.org
15N-NMR for Nitrogen Pathway Elucidation
While ¹⁵N has a low natural abundance (0.37%) and is inherently less sensitive for NMR detection, ¹⁵N-NMR spectroscopy is an invaluable tool for tracing nitrogen metabolism when using ¹⁵N-enriched compounds. youtube.com By tracking the incorporation of the ¹⁵N label from L-METHIONINE (1-¹⁵N), the flow of nitrogen through pathways such as amino acid and nucleotide biosynthesis can be elucidated. nih.gov
Studies combining ¹³C and ¹⁵N labeling with NMR analysis provide a comprehensive view of both carbon and nitrogen fluxes simultaneously. nih.gov For instance, research on soybean cotyledons using dual-labeled L-methionine revealed that a significant portion of the amino acid was incorporated into protein, while the rest was degraded and used in processes like transmethylation. nih.gov This dual-isotope approach, analyzed by solid-state ¹³C and ¹⁵N NMR, allows for a quantitative understanding of the metabolic fate of both the carbon skeleton and the amino group of methionine. nih.gov Such integrated flux analysis is crucial for understanding the complete metabolic network. nih.gov
Multi-dimensional NMR for Structural and Dynamic Studies of Labeled Biomolecules
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the structure and dynamics of biomolecules at an atomic level. The incorporation of stable isotopes like ¹³C and ¹⁵N from L-METHIONINE (1-13C; 15N) into proteins is a prerequisite for many advanced multi-dimensional NMR experiments. nih.govsigmaaldrich.com This labeling strategy overcomes the limitations of studying large proteins by improving spectral resolution and sensitivity. nih.govannualreviews.org
Triple-resonance, multi-dimensional NMR experiments are particularly powerful for uniformly ¹⁵N- and ¹³C-labeled proteins. utoronto.ca These techniques transfer magnetization between bonded nuclei (¹H, ¹³C, ¹⁵N), allowing for the correlation of chemical shifts and the unambiguous assignment of resonances to specific atoms within the protein structure. utoronto.ca For proteins larger than 25 kDa, long molecular correlation times can lead to poor spectral quality; however, isotopic labeling helps to mitigate these effects. utoronto.ca
The information gleaned from these experiments is multi-faceted:
Structural Determination: By identifying through-bond and through-space correlations, NMR can be used to calculate a set of distance and angular restraints, which in turn are used to compute the three-dimensional structure of the labeled protein in solution. sigmaaldrich.com
Dynamic Studies: NMR is unique in its ability to probe molecular motions over a vast range of timescales. Spin-relaxation experiments on ¹⁵N- and ¹³C-labeled proteins provide detailed insights into the flexibility and conformational dynamics of the protein backbone and sidechains. sigmaaldrich.com While amide relaxation is commonly studied, the isolated Cε methyl group of methionine provides a unique probe for dynamics that does not suffer from ¹JCC couplings, offering a clearer window into motions in the hydrophobic core. sigmaaldrich.com
Below is a table summarizing key multi-dimensional NMR experiments used for studying proteins labeled with ¹³C and ¹⁵N.
| NMR Experiment | Nuclei Correlated | Primary Information Yielded |
| ¹H-¹⁵N HSQC | ¹H, ¹⁵N | Backbone amide N-H correlation; provides a "fingerprint" of the protein. |
| HNCO | ¹H, ¹⁵N, ¹³C' | Correlates an amide proton and nitrogen to the carbonyl carbon of the preceding residue for sequential backbone assignment. |
| HN(CA)CO | ¹H, ¹⁵N, ¹³Cα, ¹³C' | Correlates an amide proton and nitrogen to the alpha-carbon and carbonyl carbon of the preceding residue. |
| HNCACB | ¹H, ¹⁵N, ¹³Cα, ¹³Cβ | Correlates an amide proton and nitrogen to the alpha- and beta-carbons of both the same and the preceding residue. |
| ¹⁵N Relaxation (T₁, T₂, NOE) | ¹⁵N | Measures backbone dynamics on picosecond to nanosecond timescales. |
| ¹³C Relaxation | ¹³C | Measures sidechain dynamics. |
Integration of Analytical Platforms for Comprehensive Isotope Tracing Studies
While NMR provides unparalleled structural and dynamic information, a complete understanding of the metabolic fate of L-METHIONINE (1-13C; 15N) requires the integration of multiple analytical platforms. Isotope tracing studies combine the introduction of a labeled substrate into a biological system with downstream analysis to measure its incorporation into various metabolites, providing a direct measure of metabolic pathway activity, or flux. eurisotop.com This approach offers far more insight than simply measuring static metabolite concentrations. eurisotop.com
The most common and powerful integration involves combining NMR spectroscopy with mass spectrometry (MS), often coupled with liquid chromatography (LC) or gas chromatography (GC). These techniques offer complementary information for a comprehensive analysis.
Mass Spectrometry (MS): LC-MS/MS is a highly sensitive and specific technique for identifying and quantifying metabolites. It works by separating molecules based on their physicochemical properties and then measuring their mass-to-charge ratio. In isotope tracing, MS can distinguish between unlabeled metabolites and their isotopically labeled counterparts, allowing for precise quantification of isotope incorporation. mdpi.com High-resolution MS can even distinguish between species labeled with different heavy nuclei, such as a metabolite containing one ²H versus one ¹³C. nih.gov This is critical for tracking the labeled atoms from L-METHIONINE (1-13C; 15N) as they are incorporated into downstream products of the methionine cycle, such as S-adenosylmethionine (SAM), homocysteine, and cysteine. nih.gov
Nuclear Magnetic Resonance (NMR): Untargeted 2D NMR metabolomics, particularly using ¹H-¹³C heteronuclear single quantum coherence (HSQC) sequences, can identify and quantify labeled metabolites simultaneously. acs.org A key advantage of NMR is its ability to determine the exact position of the isotopic label within a molecule, which can be crucial for distinguishing between different metabolic pathways. For example, tracing the ¹³C from [¹³C-methyl]methionine can reveal the set of cellular molecules that accept methyl groups, known as the non-DNA methylome. acs.org
The integration of these platforms allows researchers to correlate changes in metabolic flux with structural and functional changes in proteins and other biomolecules. For instance, one could use LC-MS/MS to quantify the rate of SAM synthesis from labeled methionine and, in parallel, use NMR to study how alterations in this metabolic flux affect the structure and dynamics of a specific methyltransferase enzyme that uses SAM as a substrate.
The following table compares the strengths of NMR and LC-MS/MS for isotope tracing studies.
| Feature | NMR Spectroscopy | LC-MS/MS |
| Sensitivity | Lower | Higher |
| Resolution | Provides positional information of the label within the molecule. | High mass resolution distinguishes isotopologues with small mass differences. nih.gov |
| Quantification | Highly quantitative and reproducible without requiring identical standards. | Requires isotopically labeled internal standards for accurate quantification. |
| Sample Preparation | Minimal, non-destructive. | More extensive, destructive. |
| Primary Application | Structural elucidation, positional isotope analysis, flux analysis. | Sensitive detection and quantification of known and unknown metabolites. |
Metabolic Flux Analysis Mfa Utilizing L Methionine 1 13c; 15n
Principles of Stable Isotope-Resolved Metabolic Flux Analysis (SIRMFA)
Stable Isotope-Resolved Metabolic Flux Analysis (SIRMFA), often referred to as ¹³C-Metabolic Flux Analysis (¹³C-MFA) when using carbon isotopes, is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions. The fundamental principle involves introducing a substrate labeled with a stable (non-radioactive) isotope, such as ¹³C or ¹⁵N, into a biological system. nih.govnih.gov In the context of this article, the tracer is L-METHIONINE specifically labeled with ¹³C at the first carbon (the carboxyl group) and ¹⁵N at the amino group.
The process begins with culturing cells or tissues in a medium where the standard methionine is replaced by L-METHIONINE (1-¹³C; ¹⁵N). As the cells metabolize this labeled compound, the ¹³C and ¹⁵N atoms are incorporated into various downstream metabolites through interconnected biochemical pathways. After a certain period, the system ideally reaches an isotopic steady state, where the isotopic labeling pattern of the intracellular metabolites becomes constant. nih.gov
Researchers then harvest the cells, extract the metabolites, and analyze them using sensitive analytical techniques, primarily mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These methods can distinguish between molecules of the same compound that differ in mass due to the presence of stable isotopes (mass isotopomers). The resulting data, known as the mass isotopomer distribution (MID), reveals the extent to which the labeled atoms from the tracer have been incorporated into each measured metabolite. nih.gov By relating these experimentally measured MIDs to a computational model of the cell's metabolic network, it is possible to calculate the in vivo fluxes through central metabolic pathways. nih.govresearchgate.net
Tracing Carbon Flux through Central Carbon Metabolism (e.g., Glycolysis, TCA Cycle, Pentose (B10789219) Phosphate (B84403) Pathway)
While glucose and glutamine are the most common tracers for central carbon metabolism, L-METHIONINE (1-¹³C; ¹⁵N) provides unique insights into how amino acid catabolism integrates with these core pathways. The carbon backbone of methionine is glucogenic, meaning it can be converted into intermediates that fuel glucose production. youtube.commdpi.com
The catabolic pathway for methionine's carbon skeleton proceeds through several steps, ultimately yielding propionyl-CoA. mdpi.comwikipedia.orgbiologydiscussion.com This three-carbon unit is then carboxylated and rearranged to form succinyl-CoA, a key intermediate of the tricarboxylic acid (TCA) cycle. libretexts.orgnih.gov The ¹³C label, initially at the first carbon (1-¹³C) of methionine, is retained through this conversion and enters the TCA cycle as part of the succinyl-CoA molecule.
Once in the TCA cycle, the ¹³C label can be traced through subsequent intermediates like fumarate, malate, and oxaloacetate. The labeling pattern of these organic acids and the amino acids derived from them (like aspartate from oxaloacetate) provides a direct measure of the flux from methionine catabolism into the TCA cycle. youtube.comlibretexts.org While this tracer does not directly label glycolytic intermediates, its influence can be observed through anaplerotic reactions (pathways that replenish TCA cycle intermediates). The oxaloacetate produced can, for example, be used for gluconeogenesis, thereby linking methionine's carbon to pathways related to glycolysis.
Furthermore, methionine metabolism has been shown to indirectly affect the pentose phosphate pathway (PPP). Studies have indicated that methionine supplementation can increase the concentrations of PPP metabolites, suggesting a regulatory link between methionine availability and the cell's production of NADPH, a key output of the PPP. mdpi.com
Elucidating Nitrogen Fluxes in Amino Acid and Nucleotide Biosynthesis
The dual-labeling of L-METHIONINE (1-¹³C; ¹⁵N) is particularly powerful for simultaneously tracking carbon and nitrogen fates. The ¹⁵N atom on the amino group serves as an excellent tracer for nitrogen flux, which is crucial for the biosynthesis of other amino acids and nucleotides. nih.gov
The primary mechanism for distributing nitrogen from one amino acid to another is transamination. youtube.comwikipedia.org In this reaction, the ¹⁵N-amino group from methionine is transferred to an α-keto acid, creating a new ¹⁵N-labeled amino acid and leaving behind the carbon skeleton of methionine (α-keto-γ-methylthiobutyrate). portlandpress.comnih.gov A common acceptor for the amino group is α-ketoglutarate, which is converted into the ¹⁵N-labeled amino acid glutamate (B1630785). wikipedia.org
Glutamate acts as a central hub for nitrogen metabolism, donating its newly acquired ¹⁵N to other α-keto acids to synthesize a wide array of non-essential amino acids. nih.govdavuniversity.org By measuring the ¹⁵N enrichment in amino acids like alanine, aspartate, and glutamine, researchers can quantify the rate of nitrogen transfer from methionine and map the flow of nitrogen through the amino acid synthesis network.
Nitrogen from amino acids, particularly glutamine and aspartate, is also essential for the de novo synthesis of purine (B94841) and pyrimidine (B1678525) rings, the building blocks of nucleotides. Therefore, tracing the ¹⁵N from L-METHIONINE (1-¹³C; ¹⁵N) into DNA and RNA bases provides a quantitative measure of the flux towards nucleotide biosynthesis. nih.gov
| Metabolite | ¹⁵N Enrichment (%) | Inferred Metabolic Flux |
|---|---|---|
| Glutamate | 35.2 | High rate of transamination from methionine. |
| Aspartate | 28.5 | Significant nitrogen donation, likely via glutamate. |
| Alanine | 15.8 | Moderate nitrogen flux from the glutamate pool. |
| Serine | 5.1 | Lower, but detectable, nitrogen contribution. |
| Adenosine Monophosphate (AMP) | 12.4 | Demonstrates nitrogen incorporation into purine nucleotide biosynthesis. |
Reconstruction and Validation of Metabolic Networks using Isotope Labeling Data
The data generated from L-METHIONINE (1-¹³C; ¹⁵N) tracing experiments are instrumental in both reconstructing and validating models of cellular metabolic networks. A metabolic network model is a mathematical representation of all known biochemical reactions within a cell. While genome sequencing can predict the presence of enzymes and thus potential reactions, it cannot confirm whether these pathways are active under specific conditions or determine their operational rates.
Isotope labeling data provides this crucial functional information. The specific pattern of ¹³C and ¹⁵N incorporation across the metabolome acts as a set of constraints that any valid model of metabolic fluxes must satisfy. nih.gov If the labeling pattern predicted by a proposed network model does not match the experimental data, the model must be revised. This could involve adding or removing reactions, or adjusting reaction directionality.
For example, if ¹⁵N from methionine appears in an amino acid faster than conventional pathways would predict, it may suggest the existence of an alternative, more direct transamination route. Similarly, unexpected ¹³C labeling in a lipid molecule could reveal a previously uncharacterized link between methionine catabolism and fatty acid synthesis. In this way, SIRMFA serves as a powerful tool for hypothesis testing and discovery, allowing for the refinement of metabolic network maps to more accurately reflect the true in vivo state of the cell. nih.gov
Computational and Mathematical Modeling Approaches for Labeled Metabolite Distribution
Quantifying metabolic fluxes from raw isotope labeling data is a complex task that relies heavily on sophisticated computational and mathematical models. nih.govplos.org The process moves beyond simple observation of label incorporation to a rigorous, model-based calculation of reaction rates.
The general workflow for this analysis can be summarized in the following steps:
Network Definition: A metabolic model is constructed, defining the stoichiometry and carbon/nitrogen atom transitions for all relevant biochemical reactions in the cell.
Isotopomer Balance Equations: A system of algebraic equations is formulated that describes the flow of isotopes through the network. For each metabolite, these equations balance the production and consumption of each of its mass isotopomers at isotopic steady state. plos.org
Flux Estimation: The experimentally measured MIDs and extracellular exchange rates (e.g., methionine uptake) are used as inputs. A computational algorithm then solves the parameter estimation problem by iteratively adjusting the unknown intracellular flux values to minimize the difference between the model-predicted MIDs and the experimentally measured MIDs. nih.govresearchgate.net
Statistical Validation: Once the best-fit flux map is obtained, statistical methods like chi-squared tests are used to assess the goodness-of-fit. Confidence intervals are also calculated for each estimated flux to determine the precision of the quantification. researchgate.net
Specialized software packages, such as INCA or OpenMFA, are often employed to automate these complex calculations, making metabolic flux analysis a more accessible and powerful tool for systems biology research. researchgate.net
| Step | Description | Key Inputs | Output |
|---|---|---|---|
| 1. Model Construction | Define the metabolic network, including all reactions, stoichiometry, and atom transitions. | Genomic/biochemical databases. | A computational metabolic model. |
| 2. Experimental Labeling | Culture cells with L-METHIONINE (1-¹³C; ¹⁵N) and measure MIDs of key metabolites via MS. | Labeled tracer, cell culture. | Mass Isotopomer Distributions (MIDs). |
| 3. Flux Calculation | Use optimization algorithms to find the set of fluxes that best explains the measured MIDs. | Metabolic model, experimental MIDs, extracellular rates. | A best-fit metabolic flux map. |
| 4. Statistical Analysis | Evaluate the goodness-of-fit and calculate confidence intervals for the estimated fluxes. | Best-fit flux map, experimental data. | Validated flux map with error estimates. |
Mechanistic Insights into Biochemical Pathways Via L Methionine 1 13c; 15n Tracing
The Methionine Cycle and One-Carbon Metabolism
The methionine cycle is a central metabolic hub that is intricately linked with one-carbon metabolism. This cycle is crucial for the regeneration of methionine and the production of S-adenosylmethionine (SAM), the universal methyl donor for a myriad of biological methylation reactions. L-METHIONINE (1-13C; 15N) serves as an invaluable tracer to elucidate the dynamics and regulation of this vital pathway. By monitoring the incorporation and transfer of the ¹³C and ¹⁵N labels, researchers can quantify the flux through the different branches of the methionine cycle and one-carbon metabolism.
S-Adenosylmethionine (SAM) is synthesized from methionine and ATP in a reaction catalyzed by methionine adenosyltransferase. SAM is the primary donor of methyl groups for the methylation of a wide range of molecules, including DNA, RNA, proteins, and lipids. These methylation events are critical for the regulation of gene expression, signal transduction, and metabolic control.
The use of L-METHIONINE (1-13C; 15N) allows for the direct tracing of the methionine backbone into the SAM molecule. While the methyl group of methionine is unlabeled in this specific tracer, the labeled carbon and nitrogen provide a stable reference to track the fate of the rest of the molecule. Following the transfer of the methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine and adenosine. The presence of the ¹³C and ¹⁵N labels in homocysteine confirms its origin from the initial pool of labeled methionine, providing a means to quantify the rate of SAM-dependent methylation reactions.
Table 1: Representative Methylation Reactions Utilizing SAM
| Methyl Acceptor | Methylated Product | Enzyme Class | Biological Significance |
| DNA (Cytosine) | 5-Methylcytosine | DNA Methyltransferase | Epigenetic regulation of gene expression |
| RNA | Methylated RNA | RNA Methyltransferase | Regulation of RNA stability and translation |
| Proteins (e.g., Histones) | Methylated Proteins | Protein Methyltransferase | Post-translational modification, chromatin remodeling |
| Phosphatidylethanolamine | Phosphatidylcholine | Phosphatidylethanolamine N-methyltransferase | Membrane biosynthesis and integrity |
Homocysteine stands at a critical branch point in the methionine cycle. It can either be remethylated to regenerate methionine or enter the transsulfuration pathway to be irreversibly converted to cysteine. The fate of homocysteine is tightly regulated, ensuring a balance between the conservation of methionine and the production of cysteine for glutathione (B108866) synthesis and other essential functions.
Tracing studies with L-METHIONINE (1-13C; 15N) provide quantitative insights into the partitioning of homocysteine between these two competing pathways. When homocysteine is remethylated back to methionine, the newly synthesized methionine will retain the ¹⁵N label from the original tracer. The ¹³C label at the carboxyl group is also retained. This allows for the direct measurement of the rate of homocysteine remethylation.
Conversely, when homocysteine enters the transsulfuration pathway, it condenses with serine to form cystathionine, which is then cleaved to produce cysteine and α-ketobutyrate. The ¹⁵N label from the original L-METHIONINE (1-13C; 15N) will be incorporated into cysteine. By measuring the isotopic enrichment in both the regenerated methionine and the newly synthesized cysteine, researchers can determine the relative flux of homocysteine through the remethylation and transsulfuration pathways under various physiological and pathological conditions.
Table 2: Key Enzymes in Homocysteine Metabolism
| Pathway | Enzyme | Substrates | Products |
| Remethylation | Methionine Synthase (MS) | Homocysteine, 5-Methyltetrahydrofolate | Methionine, Tetrahydrofolate |
| Remethylation | Betaine-Homocysteine Methyltransferase (BHMT) | Homocysteine, Betaine | Methionine, Dimethylglycine |
| Transsulfuration | Cystathionine β-synthase (CBS) | Homocysteine, Serine | Cystathionine, Water |
| Transsulfuration | Cystathionine γ-lyase (CGL) | Cystathionine | Cysteine, α-ketobutyrate, Ammonia |
Protein Synthesis and Turnover Rate Determination
Methionine is an essential amino acid and plays a fundamental role as a building block for protein synthesis. The dual-labeling of L-METHIONINE (1-13C; 15N) provides a robust method for measuring the rates of protein synthesis and turnover, offering valuable information on the dynamic nature of the proteome.
The rate of protein synthesis can be determined by measuring the rate of incorporation of labeled amino acids into proteins over time. In a typical experiment, a pulse of L-METHIONINE (1-13C; 15N) is administered to an organism (in vivo) or added to cell culture medium (in vitro). The subsequent incorporation of the labeled methionine into newly synthesized proteins is then quantified.
The presence of both ¹³C and ¹⁵N labels provides a more accurate and reliable measurement compared to single-labeled tracers. The dual labels allow for precise quantification of the labeled methionine in protein hydrolysates using mass spectrometry, distinguishing it from the unlabeled methionine pool. This enables the calculation of the fractional synthesis rate (FSR) of specific proteins or the entire proteome.
Table 3: Comparison of In Vivo and In Vitro Protein Synthesis Studies
| Feature | In Vivo Studies | In Vitro Studies |
| System | Whole organism (e.g., animal models, human subjects) | Cultured cells or tissues |
| Advantages | Reflects physiological complexity and inter-organ metabolism | Highly controlled experimental conditions, easier to manipulate |
| Disadvantages | Complex tracer kinetics, ethical considerations | May not fully represent the in vivo environment |
| L-METHIONINE (1-13C; 15N) Application | Tracer infusion to measure systemic and tissue-specific protein synthesis | Addition of tracer to culture medium to measure cellular protein synthesis |
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. The core principle of SILAC involves metabolically labeling the entire proteome of one cell population with a "heavy" isotope-labeled amino acid, while a control cell population is cultured with the normal "light" amino acid. L-METHIONINE (1-13C; 15N) can be utilized as the "heavy" amino acid in SILAC experiments.
In a methionine-based SILAC experiment, one population of cells is grown in a medium where the standard methionine is replaced with L-METHIONINE (1-13C; 15N). After several cell divisions, all the methionine residues in the proteome of this cell population will be labeled. The "heavy" and "light" cell populations can then be subjected to different experimental conditions, combined, and the proteins extracted and analyzed by mass spectrometry.
The mass spectrometer can distinguish between peptides containing the light and heavy methionine based on their mass difference. The ratio of the peak intensities for the heavy and light peptides provides a precise quantification of the relative abundance of each protein between the two samples. The dual labeling with ¹³C and ¹⁵N in methionine provides a significant mass shift, facilitating clear separation and accurate quantification.
Table 4: Principles of SILAC using L-METHIONINE (1-13C; 15N)
| Step | Description |
| 1. Labeling | One cell population is grown in "heavy" medium containing L-METHIONINE (1-13C; 15N), while the control population is grown in "light" medium with standard methionine. |
| 2. Treatment | The two cell populations are subjected to different experimental stimuli or conditions. |
| 3. Mixing | The "heavy" and "light" cell populations are combined in a 1:1 ratio. |
| 4. Protein Extraction and Digestion | Proteins are extracted from the mixed cell lysate and digested into peptides. |
| 5. Mass Spectrometry Analysis | The peptide mixture is analyzed by mass spectrometry. |
| 6. Quantification | The relative abundance of each protein is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs. |
Biosynthesis of Specific Biomolecules
Beyond its roles in the methionine cycle and protein synthesis, methionine serves as a precursor for the biosynthesis of several other important biomolecules. L-METHIONINE (1-13C; 15N) tracing can be employed to investigate the metabolic pathways leading to the formation of these compounds. By following the incorporation of the isotopic labels into the final products, researchers can confirm precursor-product relationships and quantify the contribution of methionine to their synthesis.
For instance, the carbon skeleton and nitrogen atom of methionine are utilized in the biosynthesis of polyamines such as spermidine (B129725) and spermine, which are essential for cell growth and proliferation. Tracing studies with L-METHIONINE (1-13C; 15N) have been instrumental in elucidating the intricate steps of polyamine synthesis. Similarly, in plants, methionine is the precursor to the plant hormone ethylene (B1197577), which regulates a wide range of developmental processes and responses to stress. The use of labeled methionine has been crucial in defining the ethylene biosynthetic pathway.
Table 5: Biomolecules Derived from Methionine
| Biomolecule | Precursor Derived from Methionine | Biological Function |
| Polyamines (Spermidine, Spermine) | S-Adenosylmethionine (after decarboxylation) | Cell growth, proliferation, and differentiation |
| Ethylene (in plants) | S-Adenosylmethionine | Plant hormone regulating growth and development |
| Creatine | S-Adenosylmethionine (as a methyl donor) | Energy storage in muscle and brain tissue |
Polyamine Synthesis Pathways
Polyamines, such as spermidine and spermine, are crucial for cell growth and proliferation. Their synthesis is intricately linked to methionine metabolism. L-methionine is a precursor to S-adenosylmethionine (SAM), which, after decarboxylation to form decarboxylated S-adenosylmethionine (dcSAM), provides the aminopropyl group necessary for the conversion of putrescine into spermidine and subsequently spermine. researchgate.net
Stable isotope tracing studies utilizing labeled methionine have been instrumental in quantifying the flux through the polyamine biosynthetic and catabolic pathways. nih.gov By introducing ¹³C and ¹⁵N-labeled methionine into cellular systems, researchers can monitor the incorporation of these heavy isotopes into polyamines using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This methodology allows for the precise quantification of label incorporation, providing a dynamic view of polyamine metabolism. nih.gov Such studies have revealed that increased expression of enzymes like spermidine/spermine-N¹-acetyltransferase (SSAT) is associated with an accelerated polyamine flux. nih.gov
| Precursor | Labeled Atoms | Key Enzyme | Product |
| L-Methionine | ¹³C, ¹⁵N | S-adenosyl methyltransferase | S-adenosylmethionine (SAM) |
| SAM | SAM decarboxylase | Decarboxylated SAM (dcSAM) | |
| Putrescine + dcSAM | Spermidine synthase | Spermidine | |
| Spermidine + dcSAM | Spermine synthase | Spermine |
Natural Product Biosynthesis (e.g., 2'-deoxymugineic acid)
The biosynthesis of certain natural products relies on L-methionine as a key building block. An important example is the phytosiderophore 2'-deoxymugineic acid, a crucial compound for iron acquisition in gramineous plants. oup.com Isotope tracing experiments have been fundamental in unraveling its biosynthetic pathway.
By feeding wheat roots with L-[1-¹³C]methionine, researchers observed ¹³C enrichment in the three carboxyl groups of 2'-deoxymugineic acid. oup.com Similarly, using D,L-[¹⁵N]methionine resulted in ¹⁵N enrichment at the azetidine (B1206935) ring nitrogen and the secondary amino nitrogen of the final product. oup.com These findings, combined with deuterium (B1214612) labeling studies, have demonstrated that three molecules of L-methionine are incorporated into one molecule of 2'-deoxymugineic acid. oup.com In vitro studies have further shown that nicotianamine, which is synthesized from S-adenosyl-l-methionine, serves as a direct precursor for 2'-deoxymugineic acid. nih.gov
| Labeled Precursor | Isotope(s) | Observed Incorporation in 2'-deoxymugineic acid |
| L-[1-¹³C]Methionine | ¹³C | Enrichment of the three carboxyl groups |
| D,L-[¹⁵N]Methionine | ¹⁵N | Enrichment at the azetidine ring nitrogen and the secondary amino nitrogen |
Phospholipid and Nucleic Acid Methylation Studies
L-methionine is the primary methyl donor in biological systems through its conversion to S-adenosylmethionine (SAM). mdpi.com SAM is utilized by methyltransferase enzymes to methylate a wide range of substrates, including phospholipids (B1166683) and nucleic acids, which are critical epigenetic modifications affecting gene expression. mdpi.comnih.gov
The use of isotopically labeled methionine allows for the detailed investigation of these methylation processes. nih.gov By tracking the transfer of the labeled methyl group from methionine, researchers can study the dynamics of DNA and histone methylation. Dietary fluctuations in methionine can alter the intracellular levels of SAM and S-adenosylhomocysteine (SAH), the product of the methylation reaction, thereby influencing the "methylation index" (SAM/SAH ratio) and potentially altering gene expression patterns. nih.gov For instance, studies have shown that methionine administration can lead to hypermethylation of specific gene promoters, consequently repressing their expression. nih.gov
| Methyl Donor Precursor | Active Methyl Donor | Products of Methylation | Key Process |
| L-Methionine | S-adenosylmethionine (SAM) | Methylated Substrate + S-adenosylhomocysteine (SAH) | Epigenetic modification |
Stereoisomerism and Enantiomeric Conversion Studies (e.g., D- to L-methionine conversion)
While L-methionine is the biologically active enantiomer incorporated into proteins, the D-isomer can also be utilized by many organisms through a conversion process. thepoultrysite.com This conversion is a critical aspect of methionine metabolism, particularly when synthetic DL-methionine is used as a feed supplement. oup.com
The conversion of D-methionine to L-methionine is a two-step enzymatic process. First, D-amino acid oxidase (DAAO) deaminates D-methionine to its α-keto acid intermediate, 2-oxo-4-methylthiobutyric acid. thepoultrysite.comnih.gov Subsequently, a transaminase transfers an amino group to this intermediate to form L-methionine. thepoultrysite.com The efficiency of this conversion is crucial for the bioavailability of D-methionine. nih.gov
Isotope labeling studies have been employed to directly evaluate the in vivo conversion of D-methionine to L-methionine. distantreader.org Research in various animal models has demonstrated that this conversion can be highly efficient. distantreader.org For example, in weanling pigs, the high activity of DAAO in tissues like the liver, kidney, and small intestine contributes to the effective utilization of D-methionine. nih.gov
| Isomer | Enzyme 1 | Intermediate | Enzyme 2 | Product |
| D-Methionine | D-amino acid oxidase (DAAO) | 2-oxo-4-methylthiobutyric acid | Transaminase | L-Methionine |
Applications of L Methionine 1 13c; 15n in Diverse Biological Systems
Microbial Systems (e.g., Escherichia coli, Corynebacterium glutamicum, Mycobacterium bovis BCG)
In microbiology, isotopically labeled methionine is a key component of metabolic flux analysis (MFA), a technique used to quantify the rates of reactions within a cell. udel.edu Dual labeling with ¹³C and ¹⁵N enhances the resolution of these analyses, allowing for a more precise understanding of both carbon and nitrogen metabolism. nih.gov
Optimization of Amino Acid Production
Corynebacterium glutamicum and Escherichia coli are widely used in the industrial fermentation of amino acids. sciopen.commdpi.com However, producing L-methionine efficiently is challenging due to its complex and tightly regulated biosynthetic pathway. sciopen.comnih.gov Metabolic engineering aims to overcome these hurdles by modifying the organism's genetic makeup to channel more resources towards methionine synthesis.
The use of L-METHIONINE (1-13C; 15N) and similar tracers is crucial in this process. By feeding these labeled compounds to the microbes and analyzing the isotopic patterns in their metabolites, researchers can:
Identify Metabolic Bottlenecks: Pinpoint specific enzymes or pathways that limit the production of methionine.
Quantify Carbon and Nitrogen Flux: Determine how nutrients are partitioned between methionine synthesis, competing pathways (like L-lysine and L-threonine production), and other cellular processes. mdpi.com
Validate Engineering Strategies: Assess the effectiveness of genetic modifications, such as deleting competing pathways or overexpressing key enzymes and exporters. nih.govresearchgate.net
| Strain/Modification | Strategy | Resulting L-Methionine Titer (g/L) | Reference |
|---|---|---|---|
| Engineered ATCC 13032 | Deletion of thrB (competing pathway) and deregulation of homoserine dehydrogenase. | 2.9 | nih.gov |
| QW102/pJYW-4-hom(m)-lysC(m)-brnFE | Deletion of thrB and mcbR; overexpression of feedback-resistant enzymes (lysC, hom) and exporter (brnFE). | 6.3 | nih.govresearchgate.net |
Understanding Pathogen Metabolism
Understanding the metabolism of pathogenic bacteria is vital for developing new drugs. Mycobacterium bovis BCG, a model organism for Mycobacterium tuberculosis, requires methionine for survival. researchgate.net Dual ¹³C and ¹⁵N isotopic labeling experiments are employed to build comprehensive metabolic flux maps of these pathogens. nih.gov
These studies provide critical insights into:
Nutrient Assimilation: How the pathogen utilizes carbon and nitrogen sources from its environment to build essential molecules like amino acids. nih.gov
Central Metabolism: Quantifying fluxes through pathways like glycolysis, the TCA cycle, and anaplerotic reactions that support growth. researchgate.net
Biosynthetic Pathways: Tracing the flow of carbon and nitrogen atoms into the biosynthesis of all amino acids and nucleotides. nih.gov
By using L-METHIONINE (1-13C; 15N) and other labeled nutrients, researchers have established that glutamate (B1630785) is the central hub for nitrogen metabolism in mycobacteria. nih.gov This detailed metabolic picture helps identify unique pathways and enzymes in the pathogen that are absent in the host, making them attractive targets for new antimicrobial drugs. nih.gov
Plant Metabolic Pathways (e.g., nutrient acquisition, stress response)
Methionine metabolism is central to plant growth, development, and adaptation to environmental stress. nih.govmdpi.com It is a precursor to essential compounds like S-adenosylmethionine (SAM), a universal methyl donor, and ethylene (B1197577), a key plant hormone. Stable isotope tracing with compounds like L-METHIONINE (1-13C; 15N) allows scientists to dissect these complex pathways.
Research in this area focuses on:
Nutrient Allocation: Tracing how methionine is transported from source tissues (like leaves) to sink tissues (like seeds) to understand the bottlenecks in nutrient allocation and improve the nutritional quality of crops. nih.gov
Stress Response Mechanisms: Investigating how metabolic pathways are reconfigured when plants are exposed to stresses like high salinity. nih.govmdpi.com Methionine metabolism is linked to the abscisic acid (ABA) signaling pathway, which is crucial for stress tolerance. nih.gov By tracing the fate of labeled methionine, researchers can quantify changes in metabolic fluxes in response to stress, revealing how plants balance growth with defense.
Compound-Specific Isotope Analysis: The natural abundance of ¹³C and ¹⁵N in amino acids can vary based on the plant's nutrient sources (e.g., synthetic vs. organic fertilizers). researchgate.net Controlled labeling studies help calibrate these methods, which can be used to verify the origin of agricultural products.
In Vitro Cellular Models (e.g., mammalian cell lines, primary cell cultures)
In vitro models using mammalian cell lines are fundamental to biomedical research. Isotope tracers like L-METHIONINE (1-13C; 15N) are essential for quantitative studies of cellular metabolism, often referred to as metabolic flux analysis (MFA). nih.gov
Cellular Responses to Nutrient Availability
The availability of nutrients profoundly impacts cell behavior, growth, and function. Methionine metabolism is a key sensor of nutrient status and influences critical cellular processes like epigenetic regulation through histone methylation. nih.gov Using labeled methionine, researchers can precisely measure how cells adapt to changes in nutrient supply.
Key applications include:
Quantifying Metabolic Cycles: Measuring the flux through the methionine cycle, which produces the methyl-donor SAM, and the transsulfuration pathway. nih.govresearchgate.net
Tracing Metabolic Fates: Determining how methionine restriction affects the levels of downstream metabolites and influences other interconnected pathways, such as one-carbon metabolism. nih.gov
Studying Disease Metabolism: Investigating metabolic reprogramming in diseases like cancer. For example, some cancer cells have deletions in the MTAP gene, which is involved in the methionine salvage pathway, creating a metabolic vulnerability. researchgate.netnih.gov Labeled methionine helps quantify the metabolic consequences of such genetic alterations.
In Vivo Animal Models (e.g., rodent studies for systemic metabolic processes)
Rodent models offer a powerful platform for investigating metabolic pathways under controlled physiological and dietary conditions. By introducing a labeled form of L-methionine, researchers can track its absorption, distribution, and incorporation into various metabolic pools, including protein synthesis and conversion to other significant biomolecules. This approach allows for a dynamic view of metabolic fluxes that cannot be obtained from simple concentration measurements.
For instance, studies in rats using L-[1-13C]-methionine have been conducted to determine the postprandial metabolic fate of this essential amino acid. wur.nl Such research helps to quantify how much of the dietary methionine is retained in the body for anabolic processes versus how much is catabolized. The distribution of the 13C label across different organs reveals the tissue-specific demands for methionine.
Organ-Specific Metabolic Fluxes
The metabolic fate of L-methionine varies significantly between different organs, reflecting their unique physiological roles. The liver, as the central hub of metabolism, exhibits the highest metabolic activity for methionine. It is the primary site for the conversion of methionine to S-adenosylmethionine (SAM), the universal methyl donor for numerous reactions. nih.gov Following the administration of L-methionine in mice, the liver rapidly converts it into SAM. nih.gov The gastrointestinal tissues and the liver are also major sites of methionine transmethylation and transsulfuration.
Research using L-[1-13C]-methionine in rats has provided quantitative data on the retention of the carbon skeleton of methionine in various tissues. wur.nl This serves as a proxy for the metabolic activity and anabolic demand of these organs. The retention of the 13C label indicates the extent to which dietary methionine is incorporated into the tissue, primarily for protein synthesis.
Below is a data table summarizing the findings on the postprandial retention of L-[1-13C]-methionine in different organs of rats fed diets with varying levels of the amino acid. wur.nl The data illustrates the differential utilization of methionine across tissues.
| Organ/Tissue | Relative [1-13C] Enrichment (Arbitrary Units) |
|---|---|
| Liver | High |
| Pancreas | High |
| Spleen | Moderate |
| Kidney | Moderate |
| Small Intestine | Moderate |
| Muscle (Gastrocnemius) | Low |
While this data from L-[1-13C]-methionine provides a clear picture of the carbon fate, the use of the dual-labeled L-METHIONINE (1-13C; 15N) would offer a more comprehensive understanding by simultaneously tracking the nitrogen atom. This would allow researchers to distinguish the flux of the amino group from the carbon skeleton, providing deeper insights into processes like transamination and the synthesis of non-essential amino acids.
Emerging Methodologies and Future Directions in L Methionine 1 13c; 15n Research
Integration with Multi-Omics Data (Genomics, Transcriptomics, Proteomics)
The integration of data from L-METHIONINE (1-13C; 15N) tracing with other "omics" disciplines—genomics, transcriptomics, and proteomics—offers a systems-level perspective on metabolic regulation. This multi-omics approach allows researchers to connect changes in gene expression and protein levels with metabolic fluxes, providing a more complete picture of cellular responses to various stimuli or disease states.
By combining isotope tracing with transcriptomics, for instance, researchers can identify how alterations in gene expression, such as the upregulation of enzymes in a particular pathway, correlate with increased flux through that pathway as measured by the incorporation of ¹³C and ¹⁵N from labeled methionine. Similarly, integrating proteomics can reveal how post-translational modifications, influenced by S-adenosylmethionine (SAM) derived from methionine, impact protein function and metabolic control.
Future research will likely focus on developing more sophisticated bioinformatics platforms to streamline the integration of these diverse datasets. Such platforms will be crucial for identifying novel regulatory mechanisms and therapeutic targets at the intersection of metabolism and gene/protein expression networks.
Table 1: Illustrative Examples of Multi-Omics Integration with Isotope Tracing
| Omics Layer | Type of Data Generated | Potential Integration with L-METHIONINE (1-13C; 15N) Tracing | Anticipated Insights |
|---|---|---|---|
| Genomics | DNA sequence variations (e.g., SNPs), copy number variations. | Correlating genetic variations with alterations in methionine metabolic flux. | Understanding how genetic predispositions affect metabolic phenotypes. |
| Transcriptomics | Gene expression levels (mRNA). | Linking changes in the expression of metabolic enzymes to the rate of methionine utilization and conversion. | Identifying transcriptional regulation of metabolic pathways. |
| Proteomics | Protein abundance, post-translational modifications. | Connecting protein levels and modifications (e.g., methylation) to metabolic pathway activity. | Elucidating the role of protein regulation in controlling metabolic networks. |
Spatially Resolved Isotope Tracing Techniques
Traditional metabolic tracing studies often rely on bulk analysis of tissues or cell populations, which can mask significant metabolic heterogeneity at the cellular and subcellular levels. Emerging techniques in spatially resolved isotope tracing are overcoming this limitation by providing a visual map of metabolic activity within intact biological samples.
One such technique is mass spectrometry imaging (MSI), which can be coupled with stable isotope tracing. nih.govspringernature.com By administering L-METHIONINE (1-13C; 15N) and then analyzing tissue sections with MSI, researchers can visualize the spatial distribution of labeled methionine and its downstream metabolites. nih.govspringernature.com This "iso-imaging" approach can reveal metabolic hotspots within a tumor, for example, or delineate distinct metabolic functions in different regions of an organ. nih.govspringernature.com
Future advancements in this area are expected to improve spatial resolution to the single-cell level and expand the range of detectable metabolites. This will enable a highly detailed understanding of how metabolic processes are organized and coordinated within complex tissues.
Development of Novel Computational Tools for Isotope Data Interpretation
The increasing complexity of data generated from L-METHIONINE (1-13C; 15N) tracing experiments necessitates the development of advanced computational tools for data analysis and interpretation. nrel.govacs.org These tools are essential for correcting raw mass spectrometry data for natural isotope abundances, calculating metabolic fluxes, and modeling metabolic networks. d-nb.inforesearchgate.net
Several open-source and commercial software packages have been developed to facilitate ¹³C-metabolic flux analysis (¹³C-MFA). nrel.govresearchgate.net These tools employ sophisticated algorithms to estimate intracellular reaction rates by fitting a computational model of metabolism to the experimentally measured isotope labeling patterns of metabolites. nrel.govresearchgate.net Recent developments include Python packages like FreeFlux, which are designed for time-efficient and flexible flux analysis. nrel.govacs.org
The future of computational tool development lies in creating more user-friendly interfaces, improving the accuracy of flux estimations, and enabling the integration of multi-omics data for more comprehensive metabolic modeling. nrel.govacs.org
Table 2: Selected Computational Tools for Isotope Data Analysis
| Tool | Primary Function | Key Features | Relevance to L-METHIONINE (1-13C; 15N) Research |
|---|---|---|---|
| INCA | Metabolic Flux Analysis | Supports both steady-state and non-stationary MFA. nrel.govacs.org | Quantifying fluxes through methionine metabolic pathways. |
| FluxFix | Isotopologue Normalization | Web-based tool for correcting for natural isotope abundance. d-nb.info | Essential preprocessing step for accurate data interpretation. d-nb.info |
| FreeFlux | Metabolic Flux Analysis | Open-source Python package for steady-state and transient flux analysis. nrel.govacs.org | Provides a flexible and accessible platform for advanced flux calculations. nrel.govacs.org |
Expanding the Scope of Isotopic Labeling Strategies
While uniform labeling of L-methionine with ¹³C and ¹⁵N is a powerful approach, more sophisticated labeling strategies are being developed to probe specific aspects of metabolism. These include residue-specific and site-specific labeling, which can provide more detailed information about the flow of atoms through complex metabolic networks. rsc.org
For example, by using L-methionine labeled only in the methyl group ([¹³C-methyl]Methionine), researchers can specifically trace the flux of one-carbon units in methylation reactions. acs.org Combining this with ¹⁵N labeling of the amino group allows for the simultaneous tracking of both the carbon backbone and the nitrogen atom of methionine.
Future research will likely involve the development of novel isotopically labeled methionine precursors and the application of these advanced labeling strategies to study a wider range of biological questions, from protein synthesis and modification to the regulation of epigenetic processes. rsc.orgmetwarebio.com
Uncovering Novel Metabolic Pathways and Regulations
A key application of L-METHIONINE (1-13C; 15N) tracing is the discovery and characterization of novel metabolic pathways and regulatory mechanisms. By tracking the fate of the ¹³C and ¹⁵N atoms from methionine, researchers can identify previously unknown metabolites and enzymatic reactions. nih.gov
For instance, comprehensive stable-isotope tracing studies have been used to identify numerous metabolic by-products derived from amino acids, including methionine, in cell culture. pnas.org These findings can shed light on metabolic inefficiencies in biotechnological processes or reveal novel metabolic adaptations in disease. pnas.org
Furthermore, isotope tracing can elucidate the regulation of methionine metabolism itself. nih.gov For example, studies have shown that methionine metabolism is downregulated in the hearts of long-lived mammals, suggesting a link between this pathway and aging. mdpi.com By using L-METHIONINE (1-13C; 15N), researchers can quantify the fluxes through different branches of methionine metabolism, such as the methionine cycle and the transsulfuration pathway, and investigate how these fluxes are regulated under different physiological conditions. nih.gov
The continued application of L-METHIONINE (1-13C; 15N) tracing, particularly when combined with the other emerging methodologies discussed in this article, holds great promise for uncovering new layers of metabolic complexity and identifying novel points of intervention for human health and disease.
Q & A
Basic Research Questions
Q. How should researchers design isotope tracing experiments using L-Methionine (1-13C; 15N) to study metabolic pathways in fungal systems?
- Methodology :
- Use precursor incorporation studies with dual-labeled L-Methionine (1-13C; 15N) to track carbon and nitrogen flux. Feed labeled methionine to fungal cultures (e.g., Penicillium cf. canescens) and analyze incorporation via 13C NMR and electrospray mass spectrometry.
- Include controls with alternative labeled precursors (e.g., [1-13C]-L-isoleucine) to distinguish pathway specificity .
- Key Data :
- In paraherquamide biosynthesis, [methyl-13C]-L-methionine showed no incorporation into β-methylproline rings (0% labeling), whereas [1-13C]-L-isoleucine achieved 3.3–3.7% incorporation .
Q. What analytical techniques are critical for validating isotopic enrichment in L-Methionine (1-13C; 15N) experiments?
- Methodology :
- Liquid-state NMR : Optimize dynamic nuclear polarization (DNP) to enhance sensitivity. For example, hyperpolarization at 3.35 T with microwave irradiation (≈94 GHz) can achieve 37% 13C polarization, increasing signal-to-noise ratios by >10,000× .
- Mass spectrometry : Use high-resolution LC-MS to quantify isotopic enrichment. Cross-validate with 2D HN(CO) or HN(CA) spectra for amino acid-specific labeling patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic pathway data when using L-Methionine (1-13C; 15N)?
- Case Study :
- In marcortine biosynthesis, [methyl-13C]-L-methionine labeled the nitrogen methyl group (0.6% incorporation) but failed to label β-methylproline in paraherquamide A. This contradiction suggests pathway divergence despite structural similarities.
- Resolution Strategy :
- Perform dual isotopic tracing with complementary labels (e.g., [13C]-[2H]3-L-isoleucine) to confirm oxidative cyclization mechanisms. Retained deuterium labels (e.g., 1/3 in isoleucine) validate four-electron oxidation pathways .
- Recommendation : Cross-reference genomic data with isotopic labeling results to identify enzyme specificity (e.g., methyltransferase vs. cyclase activity) .
Q. What advanced NMR techniques optimize detection of 13C/15N-labeled metabolites in hyperpolarized states?
- Methodology :
- SABRE-SHEATH : Enables 13C hyperpolarization of metabolites like pyruvate, achieving >10% polarization via temperature cycling. This is critical for in vivo metabolic tracking (e.g., liver/kidney imaging in rat models) .
- Combinatorial labeling : Combine 1-13C, 15N, and fully 13C/15N-labeled amino acids in fungal cultures. Use 2D HN(COCA) spectra to differentiate labeling patterns and reduce spectral overlap .
Q. How can isotopic scrambling be minimized during sample preparation for L-Methionine (1-13C; 15N) studies?
- Best Practices :
- Rapid quenching: Freeze cultures in liquid N2 immediately post-harvest to halt enzymatic activity.
- Solvent choice: Use deuterated solvents (e.g., THF-d8) to stabilize hyperpolarized states and minimize signal decay during dissolution .
Methodological Reference Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
